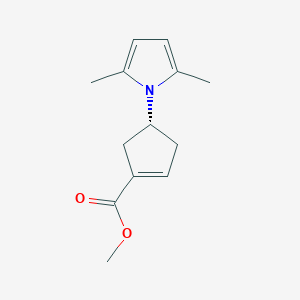
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxymethyl group attached to a pyridinium ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of 4-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxymethyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxymethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
4-(Carboxymethyl)pyridinium chloride: Similar structure but lacks the amino group, which affects its reactivity and applications.
1-(Carboxymethyl)pyridinium chloride: Similar structure but different positional isomer, leading to different chemical properties and uses. The presence of the amino group in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-(4-aminopyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H |
InChI-Schlüssel |
NKUBUSICLQGPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1N)CC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)

![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
![exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)

![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)


![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)




